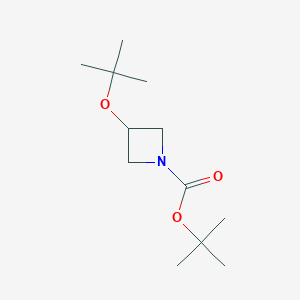

tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC17231945

Molecular Formula: C12H23NO3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H23NO3 |

|---|---|

| Molecular Weight | 229.32 g/mol |

| IUPAC Name | tert-butyl 3-[(2-methylpropan-2-yl)oxy]azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H23NO3/c1-11(2,3)15-9-7-13(8-9)10(14)16-12(4,5)6/h9H,7-8H2,1-6H3 |

| Standard InChI Key | VXNZTAWIMXNBPR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC1CN(C1)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate (theoretical molecular formula: ) is a four-membered heterocyclic compound with a nitrogen atom at position 1. The molecule is characterized by:

-

A tert-butoxycarbonyl (Boc) group at position 1, a common protecting group for amines.

-

A tert-butoxy ether substituent at position 3, enhancing steric bulk and stability.

Theoretical molecular weight calculations yield , though experimental validation is required. Comparable azetidine derivatives, such as tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate (CAS 942308-05-6, ), exhibit molecular weights of , suggesting similar polarity and solubility profiles for the target compound.

Synthetic Methodologies

Cyclization and Protection Strategies

Azetidine rings are typically synthesized via cyclization or strain-release reactions. For example, Ji et al. (2018) demonstrated the use of 1-azabicyclo[1.1.0]butane in gram-scale syntheses of protected 3-haloazetidines under mild conditions . This approach could be adapted for the target compound by introducing tert-butoxy groups via nucleophilic substitution or etherification.

Stepwise Functionalization

A representative synthesis for analogous compounds involves:

-

Ring Formation: Cyclization of epichlorohydrin with amines to form azetidine intermediates .

-

Protection: Sequential Boc protection using di-tert-butyl dicarbonate () in the presence of bases like triethylamine.

-

Etherification: Alkylation of the azetidine hydroxyl group with tert-butyl bromide or iodide, as seen in the synthesis of tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate (59% yield using NaH/DMF) .

Physicochemical Properties

While experimental data for the target compound is unavailable, inferences can be made from related structures:

The tert-butoxy group’s steric hindrance may reduce crystallinity, favoring oily or amorphous states, as observed in similar derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume